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Compound of Interest

Compound Name: (R)-3-hydroxytetradecanoic acid

Cat. No.: B014222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-3-hydroxytetradecanoic acid is a chiral long-chain hydroxy fatty acid that plays a

significant role as a bacterial metabolite and an intermediate in fatty acid biosynthesis.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for

the structural elucidation and quantification of such molecules. This application note provides a

detailed protocol for the NMR analysis of (R)-3-hydroxytetradecanoic acid, including

predicted and analogous spectral data, sample preparation, and instrument parameters.

Introduction
(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a saturated

fatty acid with a hydroxyl group at the C-3 position. Its presence is notable in various biological

systems, and it serves as a key intermediate in the fatty acid biosynthesis pathway.[2][3] The

precise characterization of this molecule is crucial for studies in microbiology, metabolomics,

and drug development, particularly in the context of bacterial cell wall components and

metabolic pathways. NMR spectroscopy provides unambiguous structural information and

allows for the quantification of the analyte without the need for derivatization.[4]
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IUPAC Name: (3R)-3-hydroxytetradecanoic acid Molecular Formula: C₁₄H₂₈O₃ Molecular

Weight: 244.37 g/mol

Structure of (R)-3-Hydroxytetradecanoic Acid

CH3 CH2 (CH2)8 CH2 CH(OH) CH2 COOH

Click to download full resolution via product page

Caption: Chemical structure of (R)-3-hydroxytetradecanoic acid.

NMR Spectral Data
Precise, experimentally-derived NMR data for (R)-3-hydroxytetradecanoic acid is not readily

available in the public domain. However, based on data from structurally similar compounds,

such as methyl 3-hydroxyhexadecanoate, and established chemical shift principles, a reliable

prediction of the NMR spectra can be made. The following tables summarize the expected

chemical shifts.

¹H NMR Data (Predicted and Analogous)
The ¹H NMR spectrum is characterized by distinct signals for the proton on the hydroxyl-

bearing carbon (C-3), the methylene group adjacent to the carbonyl (C-2), and the long alkyl

chain. The data presented is based on analogous compounds, specifically (S)-(+)-methyl-3-

hydroxyhexadecanoate, and is expected to be very similar for the free acid.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-3-Hydroxytetradecanoic Acid
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Atom Number Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1 -COOH 10-12 br s -

2 -CH₂- 2.40 - 2.55 dd
~16.5, ~3.0 &

~16.5, ~9.0

3 -CH(OH)- ~4.00 m -

4 -CH₂- 1.40 - 1.55 m -

5-13 -(CH₂)₉- ~1.26 br s -

14 -CH₃ ~0.88 t ~6.8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data (Predicted)
As experimental ¹³C NMR data is not available, the following chemical shifts have been

predicted using NMR simulation software and analysis of chemical shift databases for similar

long-chain fatty acids.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-3-Hydroxytetradecanoic Acid
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Atom Number Chemical Shift (δ, ppm)

1 (C=O) ~178.0

2 (-CH₂-) ~42.0

3 (-CH(OH)-) ~68.0

4 (-CH₂-) ~36.5

5 (-CH₂-) ~25.5

6-11(-CH₂)₆- ~29.5 (multiple signals)

12 (-CH₂-) ~31.9

13 (-CH₂-) ~22.7

14 (-CH₃) ~14.1

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols
The following protocols provide a general framework for the NMR analysis of (R)-3-
hydroxytetradecanoic acid.

Sample Preparation
Dissolution: Accurately weigh 5-10 mg of (R)-3-hydroxytetradecanoic acid.

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For

enhanced solubility or to observe exchangeable protons, deuterated methanol (CD₃OD) or

dimethyl sulfoxide (DMSO-d₆) can be used.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into

the NMR tube to remove any particulate matter.

NMR Sample Preparation Workflow
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Caption: Workflow for NMR sample preparation and analysis.

NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may

need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Pulse Sequence: zg30 (or similar single-pulse experiment)

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 8-16

Temperature: 298 K

¹³C NMR Spectroscopy:

Pulse Sequence: zgpg30 (or similar proton-decoupled experiment)

Spectral Width: 200-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

Temperature: 298 K

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz

for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integration and Peak Picking: Integrate all signals and identify the chemical shift of each

peak.

Signaling Pathway and Biological Relevance
(R)-3-hydroxytetradecanoic acid is an intermediate in the fatty acid biosynthesis pathway, a

fundamental anabolic process.[6] In this pathway, acetyl-CoA is sequentially elongated by two-

carbon units derived from malonyl-CoA. The process involves a cycle of condensation,

reduction, dehydration, and a second reduction, catalyzed by the multi-enzyme complex fatty

acid synthase (FAS).[7] (R)-3-hydroxyacyl-ACP is formed during the first reduction step.
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Fatty Acid Biosynthesis Cycle
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Caption: Role of (R)-3-hydroxyacyl intermediate in the fatty acid synthesis cycle.
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NMR spectroscopy is an indispensable tool for the structural verification and analysis of (R)-3-
hydroxytetradecanoic acid. This application note provides the necessary predicted spectral

data and a comprehensive experimental protocol to guide researchers in their studies of this

important biological molecule. The provided workflow and pathway diagrams serve to

contextualize the experimental process and the compound's biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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